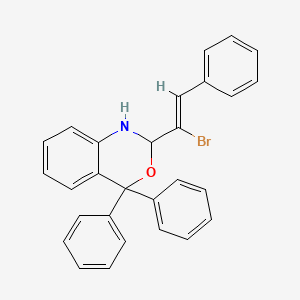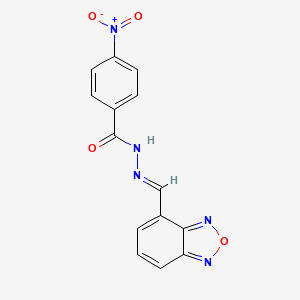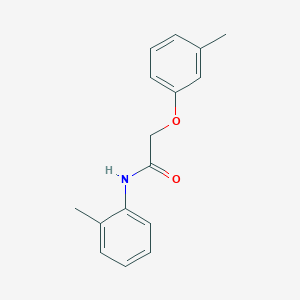
2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as MPMA and is a member of the acetamide family. MPMA has been found to have various biological activities, including anti-inflammatory, antinociceptive, and anti-tumor properties.
Wirkmechanismus
The exact mechanism of action of MPMA is not fully understood. However, it has been suggested that MPMA exerts its anti-inflammatory and antinociceptive effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. MPMA has also been shown to induce apoptosis in tumor cells and inhibit angiogenesis.
Biochemical and physiological effects:
MPMA has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. MPMA has also been found to decrease the levels of prostaglandin E2, which is a major mediator of inflammation. Furthermore, MPMA has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
MPMA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. MPMA is also soluble in organic solvents, which makes it easy to administer to animals in experimental studies. However, MPMA has some limitations for lab experiments. It has low water solubility, which makes it difficult to administer to animals via the oral route. Furthermore, the exact mechanism of action of MPMA is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of MPMA. One potential area of research is to investigate the potential of MPMA as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is to explore the potential of MPMA as an anticancer agent. Furthermore, future studies could focus on elucidating the exact mechanism of action of MPMA and identifying its molecular targets. Overall, the study of MPMA has the potential to lead to the development of novel therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
MPMA has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory and antinociceptive effects in various animal models. MPMA has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Furthermore, MPMA has been found to have a protective effect against neurodegeneration.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-6-5-8-14(10-12)19-11-16(18)17-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLPTHCICYDQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



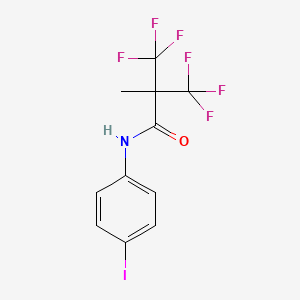
![acetone O-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]oxime](/img/structure/B3820725.png)

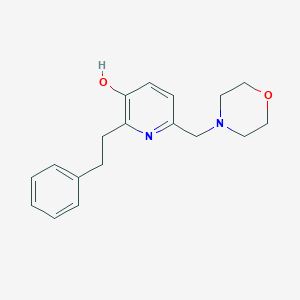
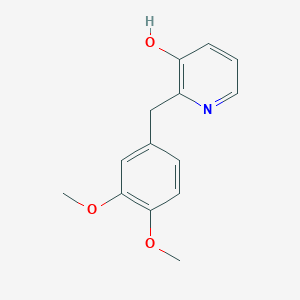
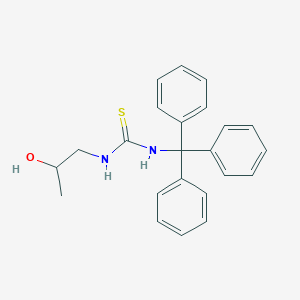
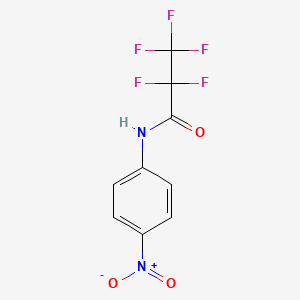



![methyl 5-[(2-methoxy-4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3820817.png)
